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3-Phenoxythiophene-2-carbaldehyde: A
Technical Guide
Abstract

This technical guide provides a comprehensive overview of 3-Phenoxythiophene-2-
carbaldehyde, a specialized heterocyclic aldehyde. Due to the limited availability of primary
literature detailing its initial discovery and synthesis, this document outlines plausible synthetic
routes based on established organometallic cross-coupling reactions, namely the Ullmann
condensation and the Buchwald-Hartwig C-O coupling. This guide is intended for researchers,
scientists, and drug development professionals, offering detailed theoretical experimental
protocols, expected spectroscopic data, and potential applications as a building block in
medicinal chemistry. All quantitative data presented is based on theoretical calculations and
typical values observed for structurally similar compounds.

Introduction

3-Phenoxythiophene-2-carbaldehyde (CAS No. 132706-25-3) is a unique aromatic aldehyde
incorporating both a thiophene and a phenoxy moiety. Its structure suggests potential as a
valuable intermediate in the synthesis of more complex molecules, particularly in the realm of
pharmaceuticals and materials science. The presence of the reactive aldehyde group allows for
a variety of subsequent chemical transformations, making it a versatile building block. This
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guide aims to fill the current information gap by providing a detailed theoretical framework for
its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Phenoxythiophene-2-carbaldehyde is
presented in Table 1. These values are calculated or estimated based on its chemical structure.

Property Value

Molecular Formula C11Hs02S

Molecular Weight 204.25 g/mol

CAS Number 132706-25-3

Appearance Expected to be a solid at room temperature
Boiling Point Estimated > 300 °C

Melting Point Not reported

Expected to be soluble in common organic

Solubilit
Y solvents (e.g., DCM, THF, DMF)

Plausible Synthetic Routes

The synthesis of 3-Phenoxythiophene-2-carbaldehyde can be logically approached through
the formation of the aryl ether bond between a phenol and a substituted thiophene. Two
prominent and widely used methods for such transformations are the Ullmann condensation
and the Buchwald-Hartwig C-O coupling reaction.

Ullmann Condensation Approach

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl
ethers. In this proposed synthesis, 3-bromothiophene-2-carbaldehyde would react with phenol
in the presence of a copper catalyst and a base.
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Figure 1: Ullmann Condensation for 3-Phenoxythiophene-2-carbaldehyde.
Experimental Protocol (Theoretical):

e To a flame-dried Schlenk flask, add 3-bromothiophene-2-carbaldehyde (1.0 eq.), phenol (1.2
eg.), copper(l) iodide (0.1 eq.), and potassium carbonate (2.0 eq.).

o Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
e Add anhydrous dimethylformamide (DMF) to the flask via syringe.

» Heat the reaction mixture to 120-140 °C and stir for 12-24 hours.

» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, cool the reaction mixture to room temperature and dilute with water.
o Extract the aqueous layer with ethyl acetate (3 x 50 mL).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.
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 Purify the crude product by column chromatography on silica gel to yield 3-
Phenoxythiophene-2-carbaldehyde.

Buchwald-Hartwig C-O Coupling Approach

The Buchwald-Hartwig amination has been extended to form C-O bonds and offers a milder
and often more efficient alternative to the Ullmann condensation. This palladium-catalyzed
reaction would also couple 3-halothiophene-2-carbaldehyde with phenol.

3-Halothiophene-2-carbaldehyde (X = Br, I)

Phenol

@Iyst (e.g., Pd(OAC)2) Catalyzes

NS - 3-Phenoxythiophene-2-carbaldehyde

Activates

Medium

Click to download full resolution via product page
Figure 2: Buchwald-Hartwig C-O Coupling for 3-Phenoxythiophene-2-carbaldehyde.
Experimental Protocol (Theoretical):

 In a glovebox, add 3-bromothiophene-2-carbaldehyde (1.0 eq.), phenol (1.2 eq.),
palladium(ll) acetate (0.05 eq.), a suitable phosphine ligand such as Xantphos (0.1 eq.), and
cesium carbonate (2.0 eq.) to a Schlenk tube.
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e Add anhydrous toluene or dioxane to the tube.

e Seal the tube and remove it from the glovebox.

» Heat the reaction mixture to 100-110 °C and stir for 8-16 hours.
o Monitor the reaction progress by TLC or GC-MS.

o After completion, cool the reaction to room temperature and filter through a pad of Celite,
washing with ethyl acetate.

o Concentrate the filtrate under reduced pressure.
o Purify the residue by column chromatography on silica gel to afford the desired product.

Spectroscopic Characterization (Expected)

The following tables summarize the expected spectroscopic data for 3-Phenoxythiophene-2-
carbaldehyde based on the analysis of its structure and comparison with similar compounds.

Table 2: Expected *H NMR Spectroscopic Data (in CDClIs)

Chemical Shift (9,

Multiplicity Integration Assignment
ppm)
Aldehyde proton (-
~9.9 S 1H yeep (
CHO)
~7.5-7.2 m 5H Phenyl protons
Thiophene proton
~7.6 d 1H
(H5)
Thiophene proton
~7.1 d 1H

(H4)

Table 3: Expected 13C NMR Spectroscopic Data (in CDCIs)
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Chemical Shift (6, ppm) Assighment

~185 Aldehyde Carbonyl (C=0)
~155 C-0O (Phenoxy)

~140 Thiophene C2

~130-120 Phenyl and Thiophene carbons
~118 Thiophene C3

Table 4: Expected IR and Mass Spectrometry Data

Technique Key Spectral Markers

FT-IR (KBr) ~1670 cm~1 (C=0 stretch, aldehyde)

~1240 cm~t (Ar-O-Ar stretch)

~3100 cm~1 (C-H stretch, aromatic)

Mass Spec (El) m/z 204 [M]*

Applications in Drug Development and Research

While specific biological activities of 3-Phenoxythiophene-2-carbaldehyde are not yet
reported, its structural motifs are present in various biologically active molecules. Its use as an
intermediate in the synthesis of modulators of the cystic fibrosis transmembrane conductance
regulator, as mentioned in patent literature (W02022076621A1), highlights its potential in
medicinal chemistry. The aldehyde functionality serves as a handle for further elaboration,
allowing for the construction of diverse molecular scaffolds for drug discovery programs.

Conclusion

3-Phenoxythiophene-2-carbaldehyde is a promising, yet under-documented, chemical entity.
This technical guide provides a foundational understanding of its synthesis and
characterization based on established chemical principles. The proposed Ullmann and
Buchwald-Hartwig protocols offer viable pathways for its preparation in a laboratory setting. It is
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anticipated that as this compound becomes more widely utilized, more definitive experimental
data will become available in the scientific literature.

 To cite this document: BenchChem. [discovery and history of 3-Phenoxythiophene-2-
carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140713#discovery-and-history-of-3-
phenoxythiophene-2-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b140713#discovery-and-history-of-3-phenoxythiophene-2-carbaldehyde
https://www.benchchem.com/product/b140713#discovery-and-history-of-3-phenoxythiophene-2-carbaldehyde
https://www.benchchem.com/product/b140713#discovery-and-history-of-3-phenoxythiophene-2-carbaldehyde
https://www.benchchem.com/product/b140713#discovery-and-history-of-3-phenoxythiophene-2-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b140713?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140713?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

